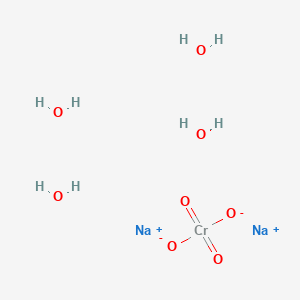
Cromato de sodio tetrahidratado
Descripción general
Descripción
Sodium chromate tetrahydrate (Na2CrO4·4H2O) is a white crystalline powder that is widely used in a variety of industries, such as water treatment, food processing, and pharmaceuticals. It is also used in research laboratories as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Oxidante en síntesis orgánica
El cromato de sodio tetrahidratado se puede usar como un oxidante en síntesis orgánica . Es particularmente útil en la preparación de ácidos carboxílicos y cetonas a partir de alcoholes primarios y secundarios, respectivamente .
Electrolito portador en electroforesis capilar
También sirve como un electrolito portador en electroforesis capilar . La electroforesis capilar es una técnica utilizada en química analítica para separar iones en función de su movilidad electroforética.
Inhibidor de la corrosión
El this compound se usa como un inhibidor de la corrosión . Ayuda a prevenir la degradación y el desgaste de las superficies de los materiales cuando se exponen a ciertas condiciones ambientales.
Preservante de madera
Se usa como un preservante de madera . El compuesto puede proteger la madera de la descomposición, los insectos y otras formas de degradación.
Auxiliar en la industria textil
En la industria textil, el this compound se utiliza como un auxiliar . Puede ayudar en varios procesos como teñido, impresión y acabado.
Catalizador en síntesis orgánica
El this compound también se puede usar como un catalizador en síntesis orgánica , especialmente en la producción de productos farmacéuticos y agroquímicos.
Preparación de otros compuestos de cromo
Se utiliza como material de partida para preparar otros compuestos de cromo . Estos compuestos pueden tener una amplia gama de aplicaciones en diversas industrias.
Mecanismo De Acción
Target of Action
Sodium chromate tetrahydrate primarily targets alcohols in organic chemistry . It acts as an oxidant, converting primary alcohols to carboxylic acids and secondary alcohols to ketones .
Mode of Action
The compound interacts with its targets (alcohols) through oxidation reactions . In these reactions, the alcohol loses electrons and is thus oxidized to a carboxylic acid or a ketone, depending on whether it is a primary or secondary alcohol .
Biochemical Pathways
The oxidation of alcohols by sodium chromate tetrahydrate affects the metabolic pathways of these alcohols. The downstream effects include the production of carboxylic acids and ketones, which can further participate in various biochemical reactions .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
The molecular and cellular effects of sodium chromate tetrahydrate’s action primarily involve the transformation of alcohols. By oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones, it alters the chemical structure and properties of these molecules .
Action Environment
The action, efficacy, and stability of sodium chromate tetrahydrate can be influenced by various environmental factors. For instance, the presence of other reactive substances can affect its oxidizing ability. Moreover, factors such as temperature and pH can impact the rate and extent of its reactions .
Safety and Hazards
Sodium chromate tetrahydrate is a highly toxic and carcinogenic compound . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is crucial to handle Sodium chromate tetrahydrate with extreme caution, particularly in situations that may lead to inhalation or skin contact .
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;dioxido(dioxo)chromium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUVTPOXZEIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CrO4.4H2O, CrH8Na2O8 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026027 | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.710 to 2.736 (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
10034-82-9 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
1458 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What factors influence the crystallization process of sodium chromate tetrahydrate?
A1: Research suggests that several factors can impact the crystallization of sodium chromate tetrahydrate, particularly influencing its metastable zone width (MZW). The MZW represents the temperature range where spontaneous crystallization is unlikely, but crystal growth can occur if seed crystals are present.
Q2: Can sodium chromate tetrahydrate be used in high-temperature applications?
A2: Yes, research indicates that sodium chromate tetrahydrate can serve as a precursor for synthesizing chromium oxide (Cr2O3), a pigment suitable for high-temperature applications []. This synthesis involves a solid-state reaction using sulfur and sodium chromate tetrahydrate, with the formation of chromium oxide occurring at temperatures around 888°C in an oxidizing environment []. The resulting chromium oxide pigment demonstrates potential for use in high-temperature settings.
Q3: Does sodium chromate tetrahydrate effectively induce crystallization in comparison to other salts?
A3: Research suggests that sodium chromate tetrahydrate may not be the most effective salt for inducing macroscopic crystal formation compared to other salts []. In a study evaluating various water-soluble compounds, sodium chromate tetrahydrate was among eight compounds that did not produce macroscopic crystals after two weeks []. This suggests that solutions of sodium chromate tetrahydrate may not reach a high degree of supersaturation easily, leading to a narrower metastable zone and hindering macroscopic crystal growth []. Other compounds like copper sulfate pentahydrate and sodium chloride (coarse salt) demonstrated superior crystal-forming abilities within the same timeframe [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

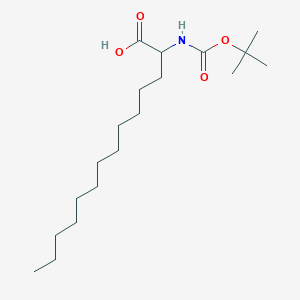

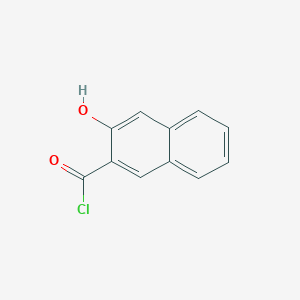

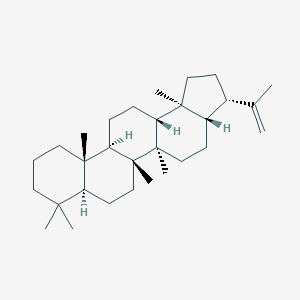

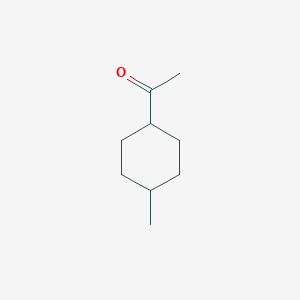

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)



